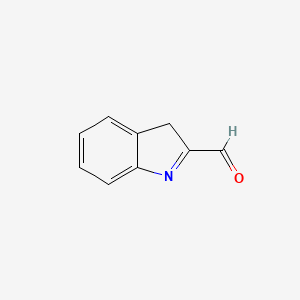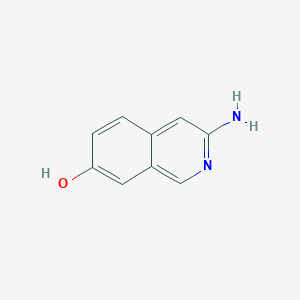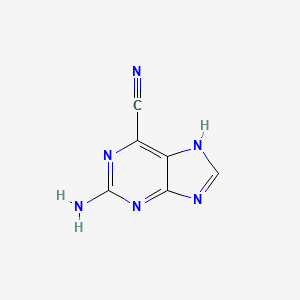
2-amino-7H-purine-6-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-7H-purine-6-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4N6 It is a derivative of purine, a fundamental structure in many biological molecules such as DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7H-purine-6-carbonitrile typically involves the reaction of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing good yields of the desired product . Another approach involves the regioselective C-H cyanation of purines, where the electron-donating 6-diethylamino group can switch the regioselectivity from the 8- to the 2-position, enabling the synthesis of 2-cyano 6-dialkylaminopurines from corresponding 6-chloropurine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反应分析
Types of Reactions
2-amino-7H-purine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Substitution: The compound can undergo substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or cyano positions.
科学研究应用
2-amino-7H-purine-6-carbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological systems, particularly in relation to nucleic acids.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-amino-7H-purine-6-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, such as cathepsin S (CTSS), which is involved in protein degradation . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2-amino-7H-purine-6-carbonitrile include:
9H-purine-6-carbonitrile: Known for its inhibitory activity against CTSS.
Pyridine-2-carbonitrile: Characterized by its selectivity towards CTSS but with less potency compared to this compound.
Uniqueness
This compound is unique due to its specific structure, which allows for a high degree of reactivity and versatility in chemical reactions. Its ability to act as an enzyme inhibitor also sets it apart from other similar compounds, making it a valuable molecule in medicinal chemistry and drug development.
属性
分子式 |
C6H4N6 |
|---|---|
分子量 |
160.14 g/mol |
IUPAC 名称 |
2-amino-7H-purine-6-carbonitrile |
InChI |
InChI=1S/C6H4N6/c7-1-3-4-5(10-2-9-4)12-6(8)11-3/h2H,(H3,8,9,10,11,12) |
InChI 键 |
BSNWCIPEWUHTCX-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=NC(=NC(=C2N1)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


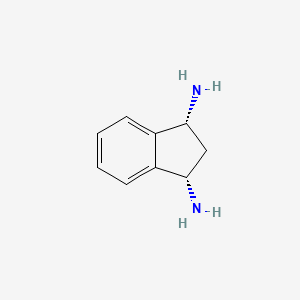
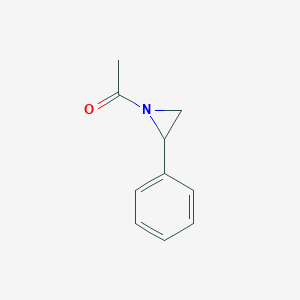
![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15072337.png)
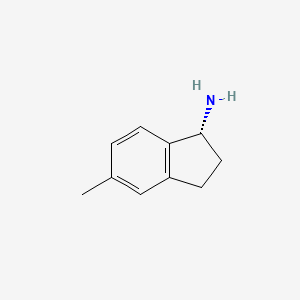

![3-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B15072351.png)
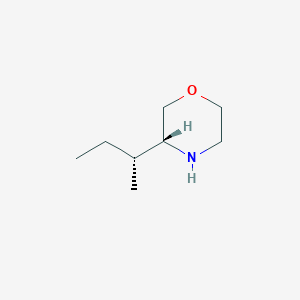
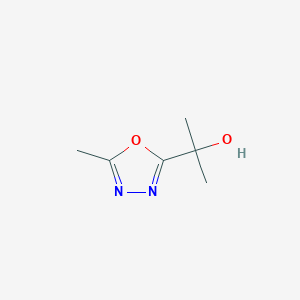
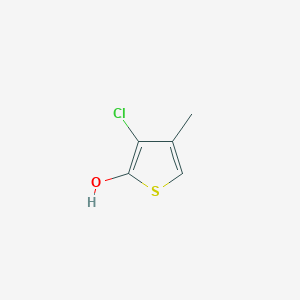
![3-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B15072373.png)
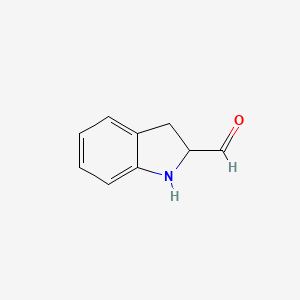
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
